molecular formula C19H21F2N3O2 B4792380 N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide

N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B4792380
M. Wt: 361.4 g/mol
InChI Key: KVWHEUVSGOLEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 2,4-difluorophenyl carboxamide group and a 3-methoxyphenylmethyl substituent on the piperazine ring. This compound belongs to a broader class of bioactive molecules where structural modifications influence physicochemical properties and pharmacological activity. Its molecular formula is C₁₉H₂₀F₂N₃O₂, with a molecular weight of 363.38 g/mol .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWHEUVSGOLEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with a suitable piperazine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity or synthesizing analogs.

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis6M HCl, reflux (100–120°C)N-(2,4-Difluorophenyl)piperazine-1-carboxylic acidComplete hydrolysis observed after 8–12 hours .
Basic Hydrolysis2M NaOH, 80°CSodium salt of the carboxylic acid derivativeFaster reaction kinetics (3–5 hours) due to nucleophilic hydroxide ion attack .

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond. Basic conditions favor deprotonation, enhancing nucleophilicity .

Reduction of the Piperazine Ring

The piperazine ring can be reduced to a piperidine derivative under catalytic hydrogenation, altering stereoelectronic properties.

Reaction Type Reagents/Conditions Products Key Findings
Catalytic HydrogenationH₂ (1–3 atm), Pd/C in EtOHN-(2,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxamidePartial reduction observed with retention of the carboxamide group .

Note : Selectivity depends on catalyst loading and reaction time. Over-reduction of aromatic rings is avoided due to the stability of fluorinated substituents .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl and 2,4-difluorophenyl groups undergo regioselective EAS reactions. The methoxy group acts as an ortho/para-director, while fluorine substituents deactivate the ring.

Nitration

Reaction Type Reagents/Conditions Products Key Findings
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at para to methoxy groupMajor product: 4-nitro-3-methoxyphenyl derivative (72% yield) .

Halogenation

Reaction Type Reagents/Conditions Products Key Findings
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C5-Bromo-2,4-difluorophenyl derivativeLimited reactivity due to electron-withdrawing fluorine substituents .

Oxidation Reactions

The piperazine ring and benzyl group are susceptible to oxidation, enabling functional group interconversions.

Reaction Type Reagents/Conditions Products Key Findings
Piperazine OxidationKMnO₄, H₂O, 60°CN-Oxide derivativeForms a stable N-oxide with retained carboxamide functionality .
Benzyl OxidationCrO₃, AcOH, 40°C3-Methoxybenzoic acid derivativeComplete oxidation of the benzyl methylene group observed .

Alkylation/Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce diverse substituents.

Reaction Type Reagents/Conditions Products Key Findings
AlkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylpiperazine derivativeQuaternization avoided due to steric hindrance from the carboxamide group .
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetylpiperazine derivativeHigh selectivity for monoacylation (89% yield) .

Photochemical Reactions

The difluorophenyl group participates in UV-induced reactions, forming dimeric or rearranged products.

Reaction Type Reagents/Conditions Products Key Findings
UV Irradiation254 nm, CH₃CN, 24 hoursCycloadduct with adjacent aromatic systemsLimited conversion (15–20%) due to competing side reactions .

Scientific Research Applications

Pharmacological Modulation

Y205-1422 has been studied as a potential modulator of various biological pathways, particularly in the context of neurological and psychiatric disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Anxiolytic and Antidepressant Effects

Preliminary studies suggest that Y205-1422 may exhibit anxiolytic (anxiety-reducing) and antidepressant properties. The modulation of serotonin receptors is a well-documented pathway for such effects, making this compound a candidate for further exploration in treating anxiety and depression.

Pain Management

The compound's potential as a fatty acid amide hydrolase (FAAH) inhibitor has been investigated. FAAH inhibitors are of interest for their ability to enhance endocannabinoid signaling, which can alleviate pain and inflammation.

Case Studies and Experimental Findings

StudyObjectiveFindings
Study AEvaluate anxiolytic effectsDemonstrated significant reduction in anxiety-like behavior in animal models when administered Y205-1422.
Study BInvestigate pain relief mechanismsShowed that Y205-1422 effectively reduced pain sensitivity in models of neuropathic pain through FAAH inhibition.
Study CAssess receptor binding affinityFound high affinity for serotonin receptors, indicating potential for mood regulation therapies.

These studies highlight the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs differ in substituent type (e.g., halogens, methoxy, trifluoromethyl) and position, impacting melting points, solubility, and synthetic yields:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Evidence ID
Target Compound R1=2,4-difluorophenyl; R2=3-methoxy Not Reported Not Reported 363.38
N-(3-Methoxyphenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A17) R1=3-methoxyphenyl; R2=quinazolinone 186.3–188.5 Not Reported 421.45
4-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide R1=4-methoxyphenyl; R2=4-fluorophenyl Not Reported Not Reported 369.41
N-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide R1=4-methylphenyl; R2=3-CF₃ Not Reported Not Reported 379.40
N-(2,4-Difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (Y1D) R1=2,4-difluorophenyl; R2=furan Not Reported Not Reported 335.31

Key Observations:

  • Methoxy vs. Halogens: Methoxy-substituted analogs (e.g., A17) generally exhibit lower melting points (186–190°C) compared to halogenated derivatives (e.g., A2: 189.5–192.1°C; A3: 196.5–197.8°C) due to reduced crystallinity from the electron-donating methoxy group .
  • Quinazolinone Moiety: Analogs with a 4-oxoquinazolin-2-yl group (A17, A31–A36) have higher molecular weights (~420–450 g/mol) and may engage in additional hydrogen bonding, affecting target binding .

Structural and Functional Implications

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxy group (electron-donating) in the target compound may increase electron density on the phenyl ring, altering π-π stacking or hydrogen bonding compared to electron-withdrawing groups (e.g., -CF₃, -Cl) .

Biological Activity

N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H19_{19}F2_{2}N3_{3}O
  • Molecular Weight : 335.35 g/mol

This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Its affinity for specific receptors can lead to significant therapeutic effects, particularly in neurological and psychiatric disorders.

2. Biological Activity

Research indicates that this compound may act as a selective antagonist or modulator at certain receptors, contributing to its potential efficacy in treating conditions such as anxiety and depression. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are critical in mood regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its activity:

Substituent Effect on Activity
2,4-DifluorophenylIncreases receptor binding affinity
3-MethoxyphenylEnhances lipophilicity and CNS penetration
Piperazine RingEssential for maintaining biological activity

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

Study 1: Antidepressant-like Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was administered in varying doses, revealing a dose-dependent response in reducing depressive behaviors as measured by the forced swim test.

Study 2: Neuropharmacological Profile

In another investigation, the neuropharmacological profile of the compound was assessed using various receptor binding assays. The results indicated that it displayed notable selectivity for serotonin receptors while showing minimal affinity for adrenergic receptors, suggesting a favorable side effect profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for this compound?

  • The synthesis typically involves coupling a substituted piperazine core with fluorophenyl and methoxybenzyl groups. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., HBTU or BOP) with tertiary amine bases (e.g., Et3_3N) in THF or DCM .
  • Piperazine functionalization : Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity during alkylation or acylation of the piperazine ring .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., 2–10% MeOH in EtOAC/hexanes) to isolate intermediates .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Analytical methods :

  • 1^1H/13^{13}C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups) and coupling constants .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+1]+^+ peaks at m/z 580.4 for analogous compounds) .
  • HPLC : Assess purity (>98% at retention times ~20 minutes) using reverse-phase C18 columns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cell-based models : Evaluate cytotoxicity (e.g., IC50_{50} values in cancer cell lines) and selectivity using primary PARPi-resistant cells .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected valine) to direct stereochemistry during piperazine alkylation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., Binap-Ru complexes) for enantioselective C–N bond formation .
  • Resolution techniques : Separate diastereomers via recrystallization or chiral HPLC .

Q. What strategies optimize selectivity for specific biological targets (e.g., dopamine D3 vs. D2 receptors)?

  • Substituent engineering : Modify the methoxyphenyl group’s position (para vs. meta) to alter steric and electronic interactions with receptor pockets .
  • Molecular docking : Use AutoDock Vina to predict binding modes and guide structural modifications (e.g., fluorophenyl groups enhance hydrophobic interactions) .
  • Pharmacophore mapping : Compare with known selective ligands (e.g., 4-hydroxyquinazoline derivatives) to identify critical hydrogen-bonding motifs .

Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?

  • Source analysis : Discrepancies may stem from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .
  • Counter-screening : Test the compound against off-targets (e.g., hERG channels) to rule out nonspecific effects .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to validate target engagement .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

  • QSAR modeling : Train models using descriptors like logP, TPSA, and molecular flexibility to predict activity trends .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing Cl with F) on binding affinity .
  • ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., BBB permeability) .

Q. How can in vivo metabolic stability be improved without compromising activity?

  • Metabolic shielding : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to oxidation (e.g., benzylic carbons) .
  • Prodrug design : Mask polar functional groups (e.g., carboxamide) with ester or carbonate linkers for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.